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For Researchers, Scientists, and Drug Development Professionals

Introduction
Aim-100 is a novel furopyrimidine compound that has been identified as a modulator of

dopaminergic signaling. It exerts its effects through a unique mechanism of action on the

dopamine transporter (DAT), a key regulator of dopamine homeostasis in the brain.[1][2] This

document provides detailed application notes, quantitative data, and experimental protocols for

the use of Aim-100 in research and drug development settings.

Mechanism of Action: Aim-100 promotes the trimerization and subsequent endocytosis of the

dopamine transporter.[1][2] This leads to a reduction in the number of functional transporters on

the presynaptic membrane, thereby moderating the reuptake of dopamine from the synaptic

cleft and altering dopaminergic transmission.[1][2]

Data Presentation
The following table summarizes the available quantitative data for Aim-100's interaction with

the dopamine transporter.
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Parameter Value
Cell
Line/System

Comments Reference

Binding Affinity

(Ki)
27.3 ± 4.9 µM

SK-N-MC cells

expressing DAT

Competitively

inhibits [3H]WIN

35428 binding.

[3]

IC50 (Dopamine

Uptake

Inhibition)

50.2 ± 9.9 µM
SK-N-MC cells

expressing DAT

Inhibition of

[3H]dopamine

uptake.

[3]

Estimated

Binding Affinity

(to DAT Trimer)

-7.0 ± 1.0

kcal/mol

In silico docking

simulation

Represents the

binding energy to

the stabilized

trimeric form of

DAT.

[1]

EC50 (DAT

Endocytosis)

Not explicitly

determined

Porcine Aortic

Endothelial

(PAE) cells

expressing YFP-

HA-DAT

Aim-100 at 20

µM was shown

to significantly

induce DAT

endocytosis. The

internalization

rate increased to

192.9 ± 28.6% of

control.[3][4]

[3][4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Aim-100 and a general

workflow for its investigation.
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Caption: Proposed signaling pathway of Aim-100 action on the dopamine transporter (DAT).
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Caption: Experimental workflow for characterizing the effects of Aim-100 on DAT.
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Caption: Logical relationship of Aim-100 as a modulator of dopaminergic signaling.

Experimental Protocols
Protocol 1: Aim-100 Induced DAT Oligomerization and
Endocytosis Assay using Live-Cell Imaging
Objective: To visualize and quantify the effect of Aim-100 on the oligomerization and

internalization of the dopamine transporter in living cells.

Materials:

Mammalian cells stably expressing a fluorescently-tagged DAT (e.g., YFP-DAT or pHluorin-

DAT).

Cell culture medium and supplements.

Aim-100 (dissolved in a suitable solvent, e.g., DMSO).
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Phosphate-buffered saline (PBS).

Live-cell imaging buffer (e.g., HBSS).

Confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with an

environmental chamber (37°C, 5% CO2).

Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Methodology:

Cell Culture: Plate cells expressing fluorescently-tagged DAT onto glass-bottom dishes

suitable for live-cell imaging. Allow cells to adhere and grow to 60-80% confluency.

Aim-100 Treatment:

Prepare a stock solution of Aim-100 in DMSO.

On the day of the experiment, dilute the Aim-100 stock solution to the desired final

concentrations in pre-warmed live-cell imaging buffer. Include a vehicle control (DMSO

alone).

Wash the cells once with warm PBS and replace the culture medium with the imaging

buffer containing the appropriate concentration of Aim-100 or vehicle.

Live-Cell Imaging:

Immediately place the dish on the microscope stage within the environmental chamber.

For Oligomerization (FRET): If using a FRET-based DAT sensor, acquire images in both

the donor and acceptor channels, as well as the FRET channel, at regular intervals (e.g.,

every 1-2 minutes) for a desired duration (e.g., 30-60 minutes).

For Endocytosis (TIRF): Use TIRF microscopy to specifically visualize DAT at the plasma

membrane. Acquire time-lapse images to monitor the disappearance of individual

fluorescent spots, indicating endocytosis.

Data Analysis:
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Oligomerization (FRET): Calculate the FRET efficiency over time for both control and Aim-
100 treated cells. An increase in FRET efficiency indicates DAT oligomerization.

Endocytosis: Quantify the rate of disappearance of fluorescent DAT puncta from the TIRF

field. Alternatively, measure the decrease in total fluorescence intensity at the plasma

membrane over time. The rate of endocytosis can be expressed as the percentage of

surface DAT internalized per unit time.

Protocol 2: Determination of Aim-100 Binding Affinity
(Ki) to DAT using Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Aim-100 for the dopamine transporter by

measuring its ability to displace a known radiolabeled DAT ligand.

Materials:

Cell membranes prepared from cells expressing DAT (e.g., HEK293-DAT or SK-N-MC-DAT).

Radiolabeled DAT ligand (e.g., [3H]WIN 35,428 or [3H]cocaine).

Aim-100.

Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like

GBR12909).

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Glass fiber filters.

Filtration manifold.

Methodology:

Assay Setup:
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Prepare serial dilutions of Aim-100 in the binding buffer.

In a 96-well plate or microcentrifuge tubes, add the following in order:

Binding buffer.

Aim-100 at various concentrations or vehicle.

Radiolabeled DAT ligand at a concentration near its Kd.

Cell membranes (typically 10-50 µg of protein per well).

For determining non-specific binding, add the non-specific binding control instead of Aim-
100.

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C or room

temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration

manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold

binding buffer to remove unbound radioactivity.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding at each Aim-100 concentration by subtracting the non-

specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Aim-100 concentration.

Fit the data to a one-site competition binding model using non-linear regression analysis to

determine the IC50 value of Aim-100.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 3: Site-Directed Mutagenesis of DAT to Study
Aim-100 Interaction
Objective: To introduce specific mutations into the DAT protein to identify amino acid residues

critical for Aim-100 binding and its-induced oligomerization.

Materials:

Plasmid DNA containing the wild-type DAT cDNA.

Mutagenic primers designed to introduce the desired mutation.

High-fidelity DNA polymerase.

dNTPs.

DpnI restriction enzyme.

Competent E. coli cells for transformation.

LB agar plates with appropriate antibiotic.

DNA sequencing reagents.

Methodology:

Primer Design: Design a pair of complementary mutagenic primers containing the desired

mutation flanked by 20-25 nucleotides of the correct sequence on both sides.

Mutagenesis PCR:

Set up a PCR reaction containing the DAT plasmid template, mutagenic primers, dNTPs,

and high-fidelity DNA polymerase.

Perform thermal cycling according to the polymerase manufacturer's instructions, typically

involving an initial denaturation, 18-25 cycles of denaturation, annealing, and extension,

and a final extension step.
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DpnI Digestion:

Add DpnI enzyme directly to the PCR product. DpnI specifically digests the methylated

parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid

intact.

Incubate at 37°C for 1-2 hours.

Transformation:

Transform the DpnI-treated DNA into competent E. coli cells using a standard heat-shock

or electroporation protocol.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for

plasmid selection.

Incubate overnight at 37°C.

Screening and Sequencing:

Select several individual colonies and grow them in liquid culture.

Isolate the plasmid DNA from each culture using a miniprep kit.

Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to

ensure that no other mutations were introduced.

Functional Analysis: Once the mutation is confirmed, the mutant DAT plasmid can be

transfected into mammalian cells for functional studies as described in Protocols 1 and 2 to

assess the impact of the mutation on Aim-100's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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